![molecular formula C23H17N3O2S B4154182 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile CAS No. 754196-68-4](/img/structure/B4154182.png)
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile
Description
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a quinazolinone derivative featuring a 4-methoxyphenyl substituent at position 3 and a benzonitrile group linked via a sulfanyl-methyl bridge. Quinazolinones are heterocyclic compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties .
Properties
IUPAC Name |
4-[[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-28-19-12-10-18(11-13-19)26-22(27)20-4-2-3-5-21(20)25-23(26)29-15-17-8-6-16(14-24)7-9-17/h2-13H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUDYDUCNOPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754196-68-4 | |
Record name | 4-(((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ME)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step involves the substitution of the hydrogen atom on the quinazolinone core with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound under suitable conditions.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that quinazoline derivatives, including compounds similar to 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile, exhibit significant antitumor properties. A study highlighted that derivatives of 4(3H)-quinazolinone demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
2. Antiviral Properties
Quinazoline derivatives have also been investigated for their antiviral activities. A case study on related compounds showed promising results against respiratory viruses, indicating that this class of compounds could be developed further for antiviral drug design .
3. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. S-substituted quinazolinones have been reported to show selective inhibition which could lead to therapeutic applications .
Pharmacological Studies
Case Study: Synthesis and Biological Evaluation
A recent study synthesized a series of 2-substituted quinazolinones and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, with some derivatives showing IC50 values in the low micromolar range . This underscores the importance of structural modifications in enhancing biological activity.
Material Science Applications
1. Organic Electronics
The unique electronic properties of quinazoline derivatives have led to their exploration in organic electronics. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Photovoltaic Applications
Research has indicated that incorporating quinazoline structures into photovoltaic materials can enhance light absorption and improve energy conversion efficiency. This application is particularly relevant in the development of new materials for solar energy harvesting .
Data Summary Table
Application Area | Specific Use Cases | Relevant Findings |
---|---|---|
Medicinal Chemistry | Antitumor Agents | Significant cytotoxicity against cancer cell lines |
Antiviral Agents | Promising activity against respiratory viruses | |
Enzyme Inhibitors | Selective inhibition of carbonic anhydrases | |
Material Science | Organic Electronics | Potential use in OLEDs and photovoltaic cells |
Photovoltaic Materials | Enhanced light absorption properties |
Mechanism of Action
The mechanism of action of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the benzonitrile moiety can influence its overall stability and reactivity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 3-position of the quinazolinone core significantly influences melting points, solubility, and synthetic yields. highlights five analogs (compounds 40–44) with varying substituents:
Compound | 3-Position Substituent | Melting Point (°C) | Yield (%) | Synthesis Solvent |
---|---|---|---|---|
40 | 4-Methoxyphenyl | 190–192 | 50 | DMF/EtOH |
41 | Phenyl | 243–246 | 50 | DMF/H₂O |
42 | 4-Fluorophenyl | 163–166 | 49 | DMF/EtOH |
43 | 4-Chlorophenyl | 239–241 | 52 | DMF/H₂O |
44 | 3-Chlorophenyl | 147–150 | 52 | DMF/EtOH |
Key Observations :
Key Observations :
Anticonvulsant Potential
Quinazolinones with dibromo and substituted phenyl groups (e.g., 3-(4-(2-(6,8-dibromo-3-(substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)hydrazinyl)thiazol-2-yl)-2-phenylthiazolidin-4-ones) show anticonvulsant activity at 30 mg/kg .
Commercial Availability and Derivatives
Screening libraries include analogs like K292-0791 (thieno[3,2-d]pyrimidin core) and K284-6843 (morpholine-substituted quinazolinone), which prioritize solubility and bioavailability through heterocyclic modifications .
Biological Activity
The compound 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The structure includes a quinazoline core substituted with a methoxyphenyl group and a sulfanyl methyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H22N4O3 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-3-phenylurea |
Synonyms | HMS1694J05, AKOS040828184 |
Anticancer Activity
Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
In vitro assays demonstrated that certain modifications to the quinazoline structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effect on specific enzymes such as carbonic anhydrases (CAs). A study reported that similar thioquinazoline derivatives exhibited nanomolar inhibitory action against several hCA isoforms (I, II, IX, and XII), suggesting potential applications in treating conditions like glaucoma and edema .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced significantly by its structural components.
Key Findings in SAR:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
- Sulfanyl Group : The sulfanyl moiety is crucial for enzyme binding affinity and contributes to the overall potency against target enzymes.
- Benzonitrile Moiety : This component may play a role in increasing the compound's interaction with cellular targets.
Case Studies
- Antitumor Efficacy : In a recent study involving xenograft models, 4-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues .
- Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibition of carbonic anhydrases by thioquinazolines related to this compound. The study found that these derivatives inhibited CA activity with IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents for diseases linked to CA dysregulation .
Q & A
Basic Research Question
- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2220 cm, C=O at ~1680 cm) .
- NMR : -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8 ppm). -NMR verifies the quinazolinone carbonyl (δ ~165 ppm) .
- UV-Vis : Monitors π→π* transitions (λ~270–310 nm) for electronic properties .
Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .
How can computational methods (e.g., DFT) enhance understanding of its molecular properties?
Advanced Research Question
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model:
- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .
Validation : Align computed IR/Raman spectra with experimental data to refine force fields .
How to resolve contradictions between experimental and computational spectral data?
Advanced Research Question
Case Example : Discrepancies in UV-Vis absorption peaks may arise from solvent polarity effects or basis set limitations in DFT.
Methodology :
Repeat experiments under controlled conditions (e.g., anhydrous DMSO vs. aqueous buffer) .
Adjust computational parameters (e.g., include solvent models like PCM in DFT) .
Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
What strategies are effective for evaluating its biological activity?
Advanced Research Question
- In Vitro Assays :
- SAR Development : Modify substituents (e.g., replace methoxy with halogens) and correlate bioactivity with electronic descriptors (Hammett constants) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
- Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (refer to SDS for 4-formyl-3-methoxybenzonitrile analogs) .
- Waste Disposal : Neutralize with alkaline solutions before incineration to avoid cyanide release .
How to assess its stability under varying experimental conditions?
Advanced Research Question
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) to identify decomposition points .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm .
- Light Sensitivity : Expose to UV light (254 nm) and track changes by -NMR .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Purification : Transition from column chromatography to recrystallization (solvent: EtOH/HO) for cost efficiency .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.